molecular formula C11H18O4 B14158152 2-Cyclooctylpropanedioic acid CAS No. 3667-53-6

2-Cyclooctylpropanedioic acid

Cat. No.: B14158152
CAS No.: 3667-53-6
M. Wt: 214.26 g/mol
InChI Key: AZLFXTPBJRTHIX-UHFFFAOYSA-N
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Description

2-Cyclooctylpropanedioic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of propanedioic acid, featuring a cyclooctyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctylpropanedioic acid typically involves the reaction of cyclooctyl bromide with diethyl malonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or other suitable organic solvents

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylpropanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The cyclooctyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclooctyl ketones or dicarboxylic acids.

    Reduction: Formation of cyclooctyl alcohols.

    Substitution: Formation of various substituted cyclooctyl derivatives.

Scientific Research Applications

2-Cyclooctylpropanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclooctylpropanedioic acid involves its interaction with specific molecular targets and pathways. The cyclooctyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylpentanoic acid: Similar in structure but with an isopropyl group instead of a cyclooctyl group.

    2,2’-Binaphthyl-6,6’-dicarboxylic acid: Another dicarboxylic acid with a different aromatic structure.

Uniqueness

2-Cyclooctylpropanedioic acid is unique due to its cyclooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

3667-53-6

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-cyclooctylpropanedioic acid

InChI

InChI=1S/C11H18O4/c12-10(13)9(11(14)15)8-6-4-2-1-3-5-7-8/h8-9H,1-7H2,(H,12,13)(H,14,15)

InChI Key

AZLFXTPBJRTHIX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C(C(=O)O)C(=O)O

Origin of Product

United States

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